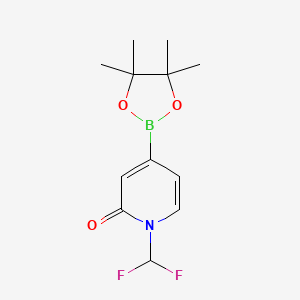![molecular formula C9H7BrOS B13673707 4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
4-Bromo-6-methoxybenzo[B]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methoxybenzo[B]thiophene is a chemical compound belonging to the class of organosulfur compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 4-Bromo-6-methoxybenzo[B]thiophene, involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is facilitated by the nucleophilic attack of sulfur or carbon on the alkynyl sulfides to electrophilic aryne intermediates, followed by ring closure . Another method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and ensure safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxybenzo[B]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds and modified thiophene rings.
Scientific Research Applications
4-Bromo-6-methoxybenzo[B]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxybenzo[B]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzo[B]thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-methoxybenzo[B]thiophene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Bromo-6-methylbenzo[B]thiophene: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
Uniqueness
4-Bromo-6-methoxybenzo[B]thiophene is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C9H7BrOS |
|---|---|
Molecular Weight |
243.12 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7BrOS/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3 |
InChI Key |
MMIXXBZNOGSEOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CS2)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


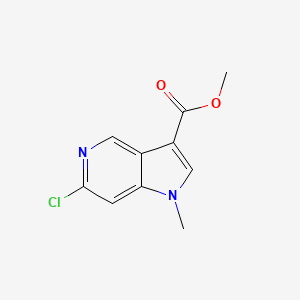

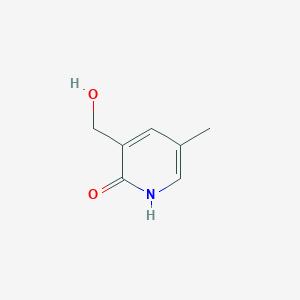
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)
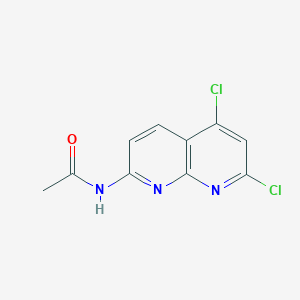

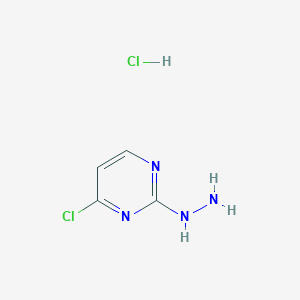
![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)

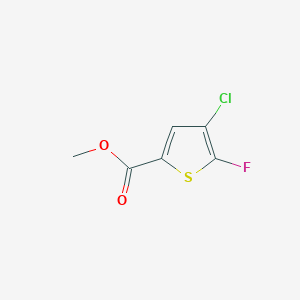
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)
